molecular formula C17H11F3N2O2 B15103654 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B15103654
M. Wt: 332.28 g/mol
InChI Key: BQWJRTICIJXUIY-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Methyl and Oxo Groups: The methyl group can be introduced through alkylation reactions, while the oxo group can be introduced through oxidation reactions.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be attached through nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions would yield quinoline N-oxide derivatives, while reduction reactions would yield dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and pathways.

    Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide would depend on its specific biological target. Potential mechanisms of action include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors.

    Interference with DNA/RNA: The compound may interact with DNA or RNA to disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-4-carboxamide: Similar structure but lacks the trifluorophenyl group.

    1-methyl-2-oxo-N-(4-fluorophenyl)-1,2-dihydroquinoline-4-carboxamide: Similar structure but has a single fluorine atom instead of three.

    1-methyl-2-oxo-N-(3,4-difluorophenyl)-1,2-dihydroquinoline-4-carboxamide: Similar structure but has two fluorine atoms instead of three.

Uniqueness

The presence of the trifluorophenyl group in 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability.

Properties

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C17H11F3N2O2/c1-22-14-5-3-2-4-10(14)11(8-15(22)23)17(24)21-9-6-12(18)16(20)13(19)7-9/h2-8H,1H3,(H,21,24)

InChI Key

BQWJRTICIJXUIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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